molecular formula C8H7BrFNO B193373 4-Bromo-2-fluoro-N-methylbenzamide CAS No. 749927-69-3

4-Bromo-2-fluoro-N-methylbenzamide

Cat. No. B193373
M. Wt: 232.05 g/mol
InChI Key: BAJCFNRLEJHPTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7BrFNO. It has an average mass of 232.050 Da and a monoisotopic mass of 230.969498 Da . It is an intermediate in the synthesis of MDV 3100 (M199800), an androgen-receptor antagonist .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-N-methylbenzamide consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 nitrogen atom . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-N-methylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It has a molar refractivity of 47.6±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 150.2±3.0 cm3 .

Scientific Research Applications

1. Catalysis and Organic Synthesis

  • Iron-Catalyzed Fluorination : A study by Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without noble metal additives. This process involves fluorine transfer to provide the corresponding fluorides in high yield, suggesting applications in catalysis and organic synthesis (Groendyke, AbuSalim, & Cook, 2016).

2. Pharmaceutical Research

  • Discovery of Antipsychotic-like Effects : Satoh et al. (2009) identified a compound, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, as a potent mGluR1 antagonist with antipsychotic-like effects in animal models. This compound also demonstrated potential for development as a PET tracer, aiding in the elucidation of mGluR1 functions in humans (Satoh et al., 2009).

3. Diagnostic Imaging

  • PET Ligand Development for Brain Imaging : The synthesis of 4-[(18)F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, a new PET ligand for imaging metabotropic glutamate receptor subtype 1 in the brain, was discussed in a study by Yamasaki et al. (2011). This compound showed promising results for in vivo evaluation of mGluR1 (Yamasaki et al., 2011).

Safety And Hazards

When handling 4-Bromo-2-fluoro-N-methylbenzamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-bromo-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJCFNRLEJHPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640781
Record name 4-Bromo-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-N-methylbenzamide

CAS RN

749927-69-3
Record name 4-Bromo-2-fluoro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-fluoro-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The sub-title compound was prepared by the method of example 18 step a) using 4-bromo-2-fluorobenzoic acid and methylamine hydrochloride.
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Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-fluorobenzoic acid (0.8 g, 3.7 mmol), methylamine (3.65 mL, 7.3 mmol), EDC (1.4 g, 7.3 mmol), triethylamine (1.0 mL, 7.3 mmol) dissolved in CH2Cl2(15 mL) was stirred under N2 for 24 h. The reaction mixture was partitioned between 1N HCl and EtOAc. The organic layers were washed with saturated NaHCO3, brine, dried over dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography (40% EtOAc in hexanes) to give the title compound as a white solid (0.27 g, 32%).
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0.8 g
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1.4 g
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1 mL
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15 mL
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Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AV Ivachtchenko, YA Ivanenkov, OD Mitkin… - European Journal of …, 2015 - Elsevier
… It should be noted that in contrast to iodide 37 4-bromo-2-fluoro-N-methylbenzamide 44 that was found to be less reactive toward amines (R)-36a or (R)-36b produced aminoacid ((R)-38…
Number of citations: 26 www.sciencedirect.com
F Pertusati, S Ferla, M Bassetto, A Brancale… - European Journal of …, 2019 - Elsevier
… Ullmann type reaction between 4-bromo-2-fluoro-N-methylbenzamide 72 (prepared from the corresponding acid 71) and 2-aminoisobutyric acid, catalysed by copper chloride, afforded …
Number of citations: 21 www.sciencedirect.com

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